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Introduction

Sulfur difluoride (SF2), a transient inorganic molecule, plays a crucial role as an intermediate
in the complex chemistry of sulfur-fluorine systems. Despite its fleeting existence under normal
conditions, a thorough understanding of its gas-phase thermochemistry is paramount for
modeling and predicting the behavior of sulfur-fluorine compounds in various applications, from
industrial processes to atmospheric chemistry. This technical guide provides a comprehensive
overview of the key gas-phase thermochemical properties of SF2, detailing the experimental
and computational methodologies employed in their determination.

Core Thermochemical Data

The following tables summarize the most critical quantitative data for the gas-phase
thermochemistry of sulfur difluoride. These values are essential for thermodynamic
calculations and for understanding the stability and reactivity of the molecule.

Table 1: Enthalpy of Formation, Entropy, and Heat
Capacity of SF2(g)
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Property Value Units Reference(s)

Standard Enthalpy of

Formation (AfH®298.15 -293.19 + 10.00 kJ mol—t [1]
K)
-289.3+6.2 kJ mol-1 [1]
-296.6 + 16.7 kJ mol—t [2]
Standard Enthalpy of
] -291.00 + 10.00 kJ mol-1 [1]
Formation (AfH®0 K)
Standard Entropy
257.60 £ 0.10 J K1 mol—1 [1]
(S°298.15 K)
Heat Capacity
44.41 J K-t mol? [1]

(Cp29s.15 K)

Table 2: lonization and Electron Attachment Energies of
SE>

Property Value Units Reference(s)

Adiabatic lonization
10.08 eV [2]
Energy

Adiabatic lonization
10.13 £ 0.20 eV
Energy

Table 3: Bond Dissociation Energies of SF2 and Related
Species

Dissociation

Bond Units Reference(s)
Energy (Do)

F-SF 3.86 eV

S-Fin SF 3.57 eV
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Experimental Methodologies

The determination of the thermochemical properties of a transient species like sulfur
difluoride necessitates specialized experimental techniques capable of generating and
probing the molecule in the gas phase.

Photoionization Mass Spectrometry (PIMS)

Photoionization mass spectrometry is a powerful technique for determining the ionization
energies of molecules and the appearance energies of fragment ions. A general workflow for a
PIMS experiment is outlined below.

Precursor Molecule Pyrolysis or Molecular Beam
(e.g., Sz2F2, SFa) Discharge Source Formation

Tunable VUV
Photon Source
(e.g., Synchrotron)

Data Acquisition & Analysis

lon Signal vs. Determination of
Photon Energy Plot lonization/Appearance Energy

o . Time-of-Flight
lonization Region Mass Spectrometer

Click to download full resolution via product page
Caption: Generalized workflow for Photoionization Mass Spectrometry.

In a typical experiment to study SFz, a precursor molecule such as thionyl fluoride (SOFz) or
sulfur tetrafluoride (SFa4) is introduced into a flow tube reactor. The precursor is then subjected
to pyrolysis or a microwave discharge to generate the SF2 radical. The resulting gas mixture is
expanded into a vacuum chamber, forming a supersonic molecular beam, which isolates the
SF2 molecules and cools them to low rotational and vibrational temperatures. This molecular
beam is then intersected by a tunable vacuum ultraviolet (VUV) photon beam, often from a
synchrotron light source. As the photon energy is scanned, the resulting ions are detected by a
mass spectrometer, typically a time-of-flight (TOF) analyzer. The ion signal for a specific mass-
to-charge ratio (m/z) is plotted as a function of photon energy to generate a photoionization
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efficiency (PIE) curve. The onset of the PIE curve for the parent ion (SF2*) corresponds to the
adiabatic ionization energy of SF2. Similarly, the appearance energy of fragment ions can be
determined from their respective PIE curves.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides information about the electronic structure and vibrational
frequencies of the cationic states of a molecule upon photoionization.

The experimental setup for PES is similar to that of PIMS in terms of generating the transient
species. However, instead of detecting the ions, the kinetic energy of the ejected
photoelectrons is measured. A fixed-energy photon source (e.g., a He | resonance lamp) is
used to ionize the SF2 molecules. The kinetic energy of the photoelectrons is analyzed by an
electron energy analyzer. The resulting photoelectron spectrum is a plot of the number of
electrons detected versus their kinetic energy. The difference between the photon energy and
the kinetic energy of the photoelectrons gives the binding energy of the electrons, which
corresponds to the energy required to reach different electronic and vibrational states of the
SF2* cation.

Guided lon Beam Mass Spectrometry (GIBMS)

Guided ion beam mass spectrometry is a powerful technique for determining bond dissociation
energies. The method involves studying collision-induced dissociation (CID) of mass-selected
ions.

Data Analysis

Cross-section vs. Threshold Energy Bond Dissociat tion
Collision Energy Plot Determination Energy Calculation

Click to download full resolution via product page

Caption: General workflow for Guided lon Beam Mass Spectrometry.
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To determine the S-F bond dissociation energy in SFz*, for example, SF2* ions are generated
in an ion source, mass-selected, and then accelerated to a known kinetic energy. These ions
are then passed through a collision cell containing a neutral collision gas (e.g., xenon). The
collisions can induce dissociation of the SF2* ions into SF* and F. The product ions and the
remaining parent ions are then mass-analyzed and detected. By varying the kinetic energy of
the parent ions and monitoring the abundance of the fragment ions, a cross-section for the
dissociation process as a function of collision energy can be obtained. The threshold energy for
the appearance of the fragment ion is then used to calculate the bond dissociation energy.

Computational Methodologies

Theoretical calculations are indispensable for complementing experimental data and for
providing thermochemical values that are difficult or impossible to measure experimentally.
High-level ab initio quantum chemical methods are commonly employed for this purpose.

Gaussian-n (G3 and G4) Theories

The Gaussian-n (G3 and G4) theories are composite computational methods designed to
achieve high accuracy in thermochemical calculations. These methods involve a series of
calculations at different levels of theory and basis sets, which are then combined in a well-
defined manner to approximate a high-level calculation with a large basis set.
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1. Geometry Optimization
(e.g., B3LYP/6-31G(2df,p))

i

3. Series of Single-Point Energy Calculations
(e.g., MP4, CCSD(T) with various basis sets)

y

2. Vibrational Frequency Calculation
(at the same level for ZPE and thermal corrections)

G4 specific

4. Extrapolation to the Basis Set Limit
(for HF energy in G4)

l

5. Combination of Energies
(with empirical higher-level corrections)

'

Final Thermochemical Energy
(e.g., Enthalpy of Formation)

Click to download full resolution via product page
Caption: Workflow for G3/G4 computational thermochemistry.
A typical G3 or G4 calculation proceeds as follows:

o Geometry Optimization: The molecular geometry is optimized at a lower level of theory, such
as B3LYP with a reasonably large basis set.

 Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory as
the geometry optimization. These are used to determine the zero-point vibrational energy
(ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

» Single-Point Energy Calculations: A series of single-point energy calculations are performed
at higher levels of theory (e.g., MP4, CCSD(T)) with different basis sets using the optimized
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geometry.

o Energy Combination: The energies from these calculations are combined in a specific

formula that includes empirical corrections to account for remaining basis set and correlation

effects. This combined energy, along with the ZPVE and thermal corrections, is used to

calculate the final thermochemical properties.

Thermochemical Relationships

The various thermochemical quantities are interconnected through fundamental

thermodynamic cycles. A modified Born-Haber cycle can be used to illustrate the relationship

between the enthalpy of formation, bond dissociation energy, and ionization energy of SF2.

S(9) + 2F(g) + e~

-AfH(SF2) -Dd(S-F) IE(S)
SF2(g) + e~ —»| S*(g) + 2F(g) + 2e~
Y
IE(SF2) SF(Q) + F(g) + e~
SF2*(g) + e~ IE(SF)
Do(F-SF+)

Y

SF*(g) + F(9) + e~

Click to download full resolution via product page

Caption: Thermochemical cycle for SF2 ionization and dissociation.

This diagram illustrates how the energy required to form SFz* from its constituent atoms in their

gaseous state can be reached through different pathways, allowing for the calculation of one
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unknown quantity if the others are known.

Conclusion

The gas-phase thermochemistry of sulfur difluoride is a rich and complex field that relies on a
combination of sophisticated experimental techniques and high-level theoretical calculations.
The data presented in this guide provide a solid foundation for understanding the energetic
landscape of this important transient molecule. As experimental and computational methods
continue to evolve, our knowledge of the thermochemistry of SF2 and other reactive species
will undoubtedly become even more refined, leading to more accurate models of complex
chemical systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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